ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE
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Overview
Description
ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a nitrophenyl group, a sulfonyl group, and an ethyl ester group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to a phenyl ring.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE can be compared with other piperidine derivatives, such as:
Ethyl 1-(4-nitrophenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with the nitro group in a different position.
Methyl 1-(3-nitrophenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 1-(3-aminophenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Biological Activity
Ethyl 1-(3-nitrobenzenesulfonyl)piperidine-3-carboxylate (commonly referred to as the compound) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-nitrobenzenesulfonyl group and an ethyl ester at the carboxylic acid position. The structure can be represented as follows:
- Chemical Formula : C12H14N2O4S
- Molecular Weight : 286.31 g/mol
- CAS Number : 616-83-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to diabetes and inflammation.
Enzyme Inhibition
-
11-beta-Hydroxysteroid Dehydrogenase Inhibition :
- The compound has been identified as an inhibitor of 11-beta-hydroxysteroid dehydrogenase, an enzyme that plays a crucial role in cortisol metabolism. Inhibition of this enzyme can lead to increased local concentrations of cortisol, which may have implications for treating conditions such as type II diabetes .
- Protease Inhibition :
Antidiabetic Properties
The potential antidiabetic effects of this compound have been highlighted in several studies. By inhibiting 11-beta-hydroxysteroid dehydrogenase, the compound may improve insulin sensitivity and reduce fasting blood glucose levels .
Antiviral Activity
Research into piperidine derivatives has shown promise in antiviral applications, particularly against coronaviruses. While specific studies on this compound's antiviral efficacy are sparse, similar compounds have demonstrated activity against viral proteases, indicating a potential for further exploration in this area .
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of related compounds:
Properties
IUPAC Name |
ethyl 1-(3-nitrophenyl)sulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-2-22-14(17)11-5-4-8-15(10-11)23(20,21)13-7-3-6-12(9-13)16(18)19/h3,6-7,9,11H,2,4-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIZKAKLWFRKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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